BenchChemオンラインストアへようこそ!

1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Conformational analysis Urea conformation Enzyme inhibition

CAS 1170507-36-4 is the only commercially catalogued 1,3,4-thiadiazol-2-yl urea combining N-cyclopropyl conformational rigidity with a pyridin-3-ylmethylthio metal-chelating side chain. The 3-pyridyl regioisomer provides a geometrically favourable vector for binuclear nickel active sites (urease IC₅₀ as low as 0.70 µM achievable within this chemotype). Its MW of 307.39 and computed LogP of ~2.68 reside in favourable drug-like space, unlike heavier diaryl analogs (MW >379, LogP >3.5). For hit-to-lead programs targeting urease-dependent pathologies, ATP-competitive kinases, or zinc-dependent metalloenzymes, this compound offers an unoccupied SAR node with two synthetically accessible diversification points for parallel library synthesis.

Molecular Formula C12H13N5OS2
Molecular Weight 307.39
CAS No. 1170507-36-4
Cat. No. B2786394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
CAS1170507-36-4
Molecular FormulaC12H13N5OS2
Molecular Weight307.39
Structural Identifiers
SMILESC1CC1NC(=O)NC2=NN=C(S2)SCC3=CN=CC=C3
InChIInChI=1S/C12H13N5OS2/c18-10(14-9-3-4-9)15-11-16-17-12(20-11)19-7-8-2-1-5-13-6-8/h1-2,5-6,9H,3-4,7H2,(H2,14,15,16,18)
InChIKeyQNNBAVUINSRVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1170507-36-4): Structural Identity, Compound Class, and Procurement-Relevant Physicochemical Profile


1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1170507-36-4) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl urea class . With a molecular formula of C₁₂H₁₃N₅OS₂, a molecular weight of 307.39 g/mol, and a canonical SMILES of O=C(Nc1nnc(SCc2cccnc2)s1)NC1CC1, the compound integrates a cyclopropyl-substituted urea terminus, a central 1,3,4-thiadiazole core, and a pyridin-3-ylmethylthio side chain . The 1,3,4-thiadiazole urea scaffold is recognized across medicinal chemistry and agrochemical programs for its capacity to engage diverse biological targets—including urease, kinases, and matrix metalloproteinases—through tunable hydrogen-bonding and metal-coordination interactions [1]. The compound is typically supplied at ≥95% purity for research use, making it a candidate for hit-to-lead optimization, enzyme inhibition screening, and structure–activity relationship (SAR) expansion studies .

Why Generic 1,3,4-Thiadiazol-2-yl Ureas Cannot Substitute for 1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1170507-36-4)


Within the 1,3,4-thiadiazol-2-yl urea family, even conservative substituent changes at the N-terminus or thioether side chain can overturn target selectivity, metabolic stability, and in vitro potency by orders of magnitude [1]. The cyclopropyl group on the target compound imposes conformational rigidity that is absent in analogs bearing linear alkyl or aryl urea substituents, while the pyridin-3-ylmethylthio motif contributes a distinct nitrogen-positioning geometry versus pyridin-2-yl or pyridin-4-yl regioisomers [2]. Class-wide SAR data confirm that pyridine-based thiadiazole ureas exhibit urease IC₅₀ values spanning a >30-fold range (0.70–21.10 µM) depending solely on peripheral substitution patterns, underscoring that near-neighbor analogs cannot be considered functionally interchangeable for scientific selection or procurement [1]. The evidence below quantifies exactly where CAS 1170507-36-4 departs from its closest comparators.

Quantitative Differentiation Evidence for 1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1170507-36-4) Versus Closest Analogs


Cyclopropyl Urea Conformational Restraint Confers Altered Inhibitor–Enzyme Surface Complementarity Relative to Linear Alkyl Urea Analogs

The N-cyclopropyl urea terminus in CAS 1170507-36-4 introduces a torsionally constrained, sp²-hybridized urea geometry that differs fundamentally from the freely rotating N-propyl, N-butyl, or N-cyclohexyl variants found in comparator thiadiazole ureas [1]. In the urea-based ketol-acid reductoisomerase (KARI) inhibitor series, cyclopropanecarbonyl thiourea derivatives exhibited a distinct transition-state-mimetic binding mode not accessible to longer-chain congeners, correlating with enhanced inhibitory activity [2]. Although direct head-to-head co-crystal data for CAS 1170507-36-4 are not yet published, class precedent demonstrates that cyclopropyl-to-linear-alkyl substitution can alter inhibitor potency by ≥5-fold through changes in the dihedral angle between the urea plane and the thiadiazole ring [2].

Conformational analysis Urea conformation Enzyme inhibition

Pyridin-3-ylmethylthio Regioisomer Exhibits Distinct Nitrogen Lone-Pair Vector Orientation for Metal Coordination Versus Pyridin-2-yl and Pyridin-4-yl Analogs

The pyridin-3-ylmethylthio substituent in CAS 1170507-36-4 positions the pyridine nitrogen at the meta position relative to the methylene linker, directing the nitrogen lone pair outward from the molecular axis. In contrast, the pyridin-2-ylmethylthio analog (CAS 1171202-31-5) places the nitrogen adjacent to the linker, enabling intramolecular N···S or N···H–N interactions that can compete with target metal coordination . Within the pyridine-thiadiazole urease inhibitor class, meta-substituted pyridine derivatives have been shown to achieve IC₅₀ values as low as 0.70 µM against jack bean urease, with potency being exquisitely sensitive to the pyridine ring substitution pattern [1]. The 3-pyridyl regioisomer in CAS 1170507-36-4 is thus pre-configured to engage binuclear nickel centers in urease without the entropic penalty associated with pyridin-2-yl rotameric equilibration .

Metal chelation Urease inhibition Structure-based design

Simultaneous Cyclopropyl and Pyridin-3-ylmethylthio Substitution Creates a Distinct Physicochemical Profile (LogP ~2.68, HBD = 2) Differentiating This Compound from Diaryl or Bis-Heteroaryl Thiadiazole Ureas

CAS 1170507-36-4 exhibits a computed partition coefficient (XLogP) of approximately 2.68 and contains only two hydrogen bond donors (both from the urea –NH groups), placing it within favorable drug-like chemical space (Lipinski Rule of Five compliant) [1]. In contrast, close analogs such as 1-(3,4-dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea or 1-(4-methoxyphenethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea carry additional aromatic rings that increase LogP (>3.5 estimated) and molecular weight, potentially compromising aqueous solubility and metabolic stability . The cyclopropyl group in CAS 1170507-36-4 provides the smallest possible cyclic aliphatic substituent, minimizing lipophilicity while maintaining conformational constraint—a balance that larger cycloalkyl or aryl N-substituents cannot simultaneously achieve [1].

Physicochemical properties Drug-likeness Lead optimization

Class-Level Urease Inhibitory Potential of Pyridine-Thiadiazole Ureas Provides a Quantitative Activity Baseline for CAS 1170507-36-4 Selection

The pyridine-containing 1,3,4-thiadiazole urea scaffold has been validated as a bona fide urease inhibitory chemotype, with a structurally diverse set of 18 analogs exhibiting IC₅₀ values spanning 0.70 ± 0.01 µM to 21.10 ± 0.90 µM against jack bean urease [1]. The standard clinical urease inhibitor thiourea yielded an IC₅₀ of 21.40 ± 0.21 µM under identical conditions, meaning the most potent pyridine-thiadiazole urea (analog 13) provided a ~31-fold improvement [1]. CAS 1170507-36-4, by virtue of its pyridin-3-ylmethylthio and cyclopropyl urea architecture, resides within this proven pharmacophore space. While the specific IC₅₀ of CAS 1170507-36-4 for urease has not been reported in peer-reviewed literature at the time of this analysis, the class-level activity range establishes an evidence-based expectation of micromolar inhibitory potency, in contrast to thiadiazole ureas lacking the pyridine moiety, which may fall outside this activity window [2].

Urease inhibition Enzyme assay Therapeutic target

Proprietary Substituent Combination (Cyclopropyl + Pyridin-3-ylmethylthio) Is Not Redundantly Represented in Commercial Screening Libraries, Reducing Chemical Redundancy in Procurement

A survey of commercially available 1,3,4-thiadiazol-2-yl ureas reveals that the specific combination of an N-cyclopropyl urea terminus with a pyridin-3-ylmethylthio side chain at the 5-position of the thiadiazole ring is unique among catalogued research chemicals . While libraries contain numerous analogs with either the cyclopropyl motif (e.g., CAS 866043-29-0, 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea) or the pyridin-3-ylmethylthio group (e.g., 1-(3,4-dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea), the simultaneous presence of both features in a single compound is not duplicated by any other commercially listed CAS registry number [1]. This structural uniqueness reduces the risk of screening a compound that is functionally indistinguishable from other library members, maximizing the informational return on procurement investment.

Chemical diversity Screening library Procurement strategy

Recommended Research and Industrial Application Scenarios for 1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1170507-36-4)


Urease-Targeted Hit Identification for Antibacterial (H. pylori) and Anti-Urolithiasis Drug Discovery Programs

CAS 1170507-36-4 is an appropriate primary screening candidate for programs targeting urease-dependent pathologies, including Helicobacter pylori-associated gastritis and infection-induced kidney stones. The pyridine-thiadiazole urea chemotype has demonstrated class-leading urease inhibition (IC₅₀ as low as 0.70 µM, ~31-fold more potent than thiourea standard), and the 3-pyridyl regioisomer in CAS 1170507-36-4 provides a geometrically favorable metal-chelating vector for the binuclear nickel active site of urease [1]. Procurement of this compound enables direct testing of the cyclopropyl–pyridinylmethylthio pharmacophore combination against validated urease assays, potentially establishing a new SAR branch point for this therapeutic target class [1].

Conformationally Constrained Kinase or Metalloenzyme Inhibitor Probe Development

The N-cyclopropyl urea terminus in CAS 1170507-36-4 imposes torsional rigidity that is absent in linear N-alkyl or N-aryl urea analogs. This property is valuable for inhibitor programs where pre-organization of the urea pharmacophore can reduce the entropic penalty of binding, as demonstrated by cyclopropanecarbonyl thiourea KARI inhibitors that outperformed flexible-chain analogs by ≥5-fold [1]. Research groups pursuing ATP-competitive kinase inhibitors or zinc-dependent metalloenzyme inhibitors can use CAS 1170507-36-4 as a conformationally restricted starting point for fragment-based or structure-guided optimization, where the rigid cyclopropyl group facilitates reliable docking pose prediction [1].

Physicochemical Property-Driven Lead Optimization Starting Point (MW <350, LogP <3)

With a molecular weight of 307.39 and a computed LogP of ~2.68, CAS 1170507-36-4 resides within favorable drug-like chemical space, unlike heavier diaryl thiadiazole urea analogs (MW >379, LogP >3.5) [1]. Medicinal chemistry teams seeking to maintain ligand efficiency and aqueous solubility during hit-to-lead optimization can select this compound as a core scaffold, leveraging its favorable physicochemical profile to delay LogP and molecular weight creep that commonly afflicts thiadiazole-based inhibitor series [1][2]. The cyclopropyl group contributes minimal lipophilicity compared to phenyl or cyclohexyl alternatives, preserving developability metrics from the outset [1].

Diversity-Oriented Synthesis and Chemical Library Expansion

CAS 1170507-36-4 occupies an unoccupied node in commercial 1,3,4-thiadiazol-2-yl urea chemical space, being the only catalogued compound combining an N-cyclopropyl urea with a pyridin-3-ylmethylthio side chain [1]. Academic screening centers and industrial compound management groups can procure this compound to maximize the pharmacophore diversity of their thiadiazole urea sub-collections without redundancy. The compound's two synthetically accessible diversification points—the cyclopropyl amine terminus and the pyridinylmethyl thioether—also make it a versatile intermediate for parallel library synthesis [1][2].

Quote Request

Request a Quote for 1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.